molecular formula C11H20O4 B14320804 Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester CAS No. 112473-15-1

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester

Cat. No.: B14320804
CAS No.: 112473-15-1
M. Wt: 216.27 g/mol
InChI Key: WKFQQMXEFKTGCM-UHFFFAOYSA-N
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Description

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester is an organic compound with a complex structure It is a derivative of pentanedioic acid, featuring additional methyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester typically involves esterification reactions. One common method is the reaction of pentanedioic acid with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: This can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further chemical reactions. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid, ethyl methyl ester: Similar structure but lacks the additional methyl and ethyl groups.

    Pentanedioic acid, diethyl ester: Contains two ethyl groups instead of the mixed ester groups.

    Pentanedioic acid, 2-methyl-: Features a single methyl group substitution.

Uniqueness

Pentanedioic acid, 2,2,3-trimethyl-, 5-ethyl 1-methyl ester is unique due to its specific arrangement of methyl and ethyl groups, which can influence its reactivity and applications. This structural uniqueness can make it more suitable for certain specialized applications compared to its simpler analogs.

Properties

CAS No.

112473-15-1

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

5-O-ethyl 1-O-methyl 2,2,3-trimethylpentanedioate

InChI

InChI=1S/C11H20O4/c1-6-15-9(12)7-8(2)11(3,4)10(13)14-5/h8H,6-7H2,1-5H3

InChI Key

WKFQQMXEFKTGCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C(C)(C)C(=O)OC

Origin of Product

United States

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